Regioisomeric Identity: N-5 vs. N-1 Butanoyl Substitution Defines Distinct Chemical Entities
The target compound (CAS 1218064-34-6) bears the butanoyl group at the N-5 position of the cis-octahydropyrrolo[3,4-b]pyrrole scaffold. Its direct regioisomer, 1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)butan-1-one (CAS 1218723-99-9), carries the identical butanoyl substituent at N-1 . In the DPP-IV inhibitor patent family (US 8,785,477), all biologically active examples place the critical (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl pharmacophore at N-1, while N-5 accommodates structurally distinct substituents (amide, cyclopropylcarbonyl, fluoro-methylpropionyl), demonstrating that the two nitrogen positions are not functionally interchangeable [1]. No published head-to-head activity comparison between the N-5 and N-1 butanoyl regioisomers was identified in the accessible literature. This evidence gap itself constitutes a procurement-relevant finding: researchers cannot assume equivalent biological or physicochemical behavior between these two CAS-designated entities.
| Evidence Dimension | Regioisomeric substitution site (N-5 vs. N-1) |
|---|---|
| Target Compound Data | Butanoyl at N-5, N-1 unsubstituted (CAS 1218064-34-6, MW 182.26 g·mol⁻¹) |
| Comparator Or Baseline | Butanoyl at N-1, N-5 unsubstituted (CAS 1218723-99-9, MW 182.26 g·mol⁻¹) |
| Quantified Difference | Identical molecular formula (C₁₀H₁₈N₂O) and molecular weight; unknown Δ activity, Δ solubility, Δ metabolic stability |
| Conditions | Structural comparison based on CAS registry assignment and chemical database confirmation |
Why This Matters
Two distinct CAS numbers exist for the N-5 and N-1 butanoyl regioisomers; ordering the wrong regioisomer invalidates any structure-activity or structure-property data generated with the intended scaffold, as evidenced by the N-1 specificity required for DPP-IV activity in the patent literature [1].
- [1] Lu, P.; Zhang, R.; Yu, W.; Zhu, M.; Chen, Y. Hexahydropyrrolo[3,4-b]pyrrole Derivatives, Preparation Methods and Pharmaceutical Uses Thereof. U.S. Patent 8,785,477 B2, July 22, 2014. See formula (I) and exemplary compounds. View Source
